molecular formula C21H41N7O12 B1670612 Dihydrostreptomycin CAS No. 128-46-1

Dihydrostreptomycin

Cat. No.: B1670612
CAS No.: 128-46-1
M. Wt: 583.6 g/mol
InChI Key: ASXBYYWOLISCLQ-HZYVHMACSA-N
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Description

Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was historically used in the treatment of tuberculosis. The compound acts by irreversibly binding to the S12 protein in the bacterial 30S ribosomal subunit, interfering with protein synthesis and leading to the death of bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the hydrogenation of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to an alcohol group, resulting in the formation of this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound involves the fermentation of the actinomycete Streptomyces griseus, followed by the chemical reduction of the resulting streptomycin. The fermentation process is carefully controlled to optimize the yield of streptomycin, which is then subjected to hydrogenation to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the compound.

    Reduction: The primary reduction reaction involves the conversion of streptomycin to this compound.

    Substitution: this compound can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.

    Acid Hydrolysis: Can be used to break down this compound into its constituent components.

Major Products:

Scientific Research Applications

Dihydrostreptomycin has been extensively studied for its applications in various fields:

Mechanism of Action

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. Additionally, this compound can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its potency .

Comparison with Similar Compounds

    Streptomycin: The parent compound from which dihydrostreptomycin is derived.

    Neomycin: Another aminoglycoside antibiotic with similar mechanisms of action.

    Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel, which enhances its antibacterial potency. Unlike streptomycin, this compound has a reduced aldehyde group, making it more stable under certain conditions .

Properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBYYWOLISCLQ-HZYVHMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022937
Record name Dihydrostreptomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-46-1
Record name Dihydrostreptomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydrostreptomycin [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrostreptomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dihydrostreptomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrostreptomycin
Source European Chemicals Agency (ECHA)
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Record name DIHYDROSTREPTOMYCIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin
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Dihydrostreptomycin
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Dihydrostreptomycin
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Dihydrostreptomycin
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Dihydrostreptomycin
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Dihydrostreptomycin

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